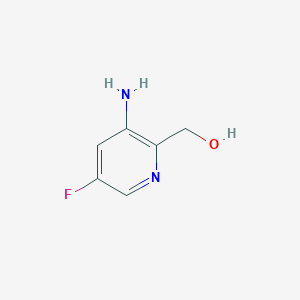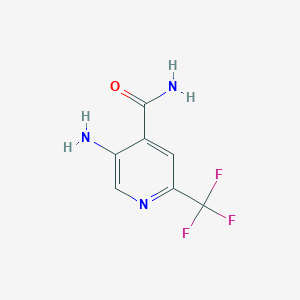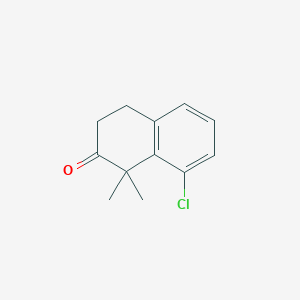
8-Chloro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenes This compound features a chloro substituent and two methyl groups attached to a dihydronaphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one typically involves the chlorination of a suitable naphthalene precursor followed by methylation and reduction steps. Common reagents used in these reactions include chlorine gas, methyl iodide, and reducing agents like lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale chlorination and methylation processes, often carried out in continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, converting the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituent, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-Chloro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2,3-dihydronaphthalene: Similar structure but lacks the methyl groups.
8-Bromo-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one: Similar structure with a bromo substituent instead of chloro.
1,1-Dimethyl-3,4-dihydronaphthalen-2(1H)-one: Lacks the chloro substituent.
Uniqueness
8-Chloro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of both chloro and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to similar compounds.
Propriétés
Formule moléculaire |
C12H13ClO |
|---|---|
Poids moléculaire |
208.68 g/mol |
Nom IUPAC |
8-chloro-1,1-dimethyl-3,4-dihydronaphthalen-2-one |
InChI |
InChI=1S/C12H13ClO/c1-12(2)10(14)7-6-8-4-3-5-9(13)11(8)12/h3-5H,6-7H2,1-2H3 |
Clé InChI |
MVEBZXBENYOZOG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)CCC2=C1C(=CC=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1h-Pyrrolo[2,3-c]pyridin-3-yl)-acetic acid ethyl ester](/img/structure/B15331771.png)
![3-[5-(2-carboxyethyl)-6-propan-2-ylpyrazin-2-yl]propanoic acid](/img/structure/B15331786.png)
![4-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15331792.png)

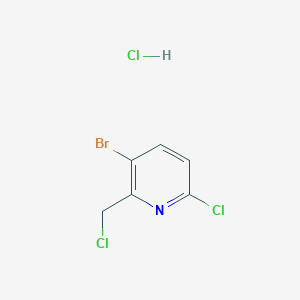
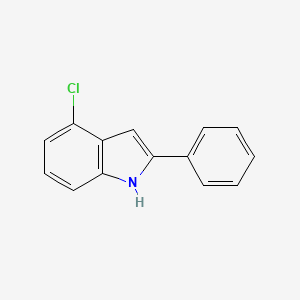
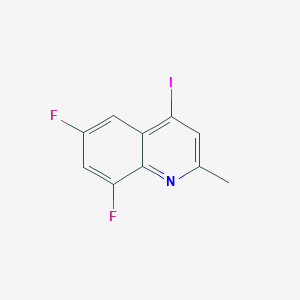
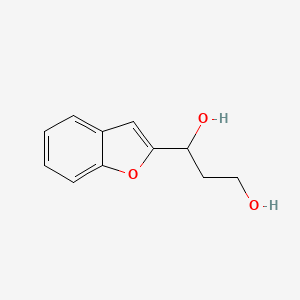
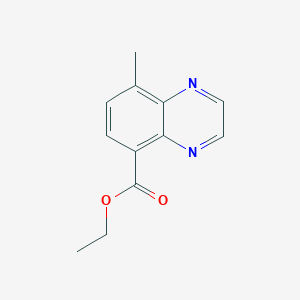
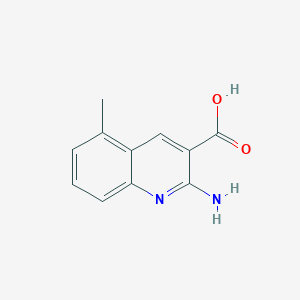
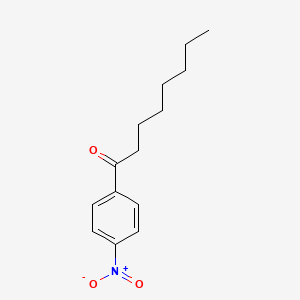
![(2-Cyanobenzo[b]thiophen-6-yl)boronic acid](/img/structure/B15331859.png)
